molecular formula C22H17N3O3S2 B11081504 (5E)-1-acetyl-5-{[7-methoxy-2-(phenylsulfanyl)quinolin-3-yl]methylidene}-2-thioxoimidazolidin-4-one

(5E)-1-acetyl-5-{[7-methoxy-2-(phenylsulfanyl)quinolin-3-yl]methylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B11081504
M. Wt: 435.5 g/mol
InChI Key: FWURTHCQVDZHHF-YBFXNURJSA-N
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Description

1-ACETYL-5-{(E)-1-[7-METHOXY-2-(PHENYLSULFANYL)-3-QUINOLYL]METHYLIDENE}-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline moiety, a thioxotetrahydroimidazole ring, and a methoxyphenylsulfanyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ACETYL-5-{(E)-1-[7-METHOXY-2-(PHENYLSULFANYL)-3-QUINOLYL]METHYLIDENE}-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxyphenylsulfanyl Group: This step may involve nucleophilic substitution reactions where a methoxyphenylsulfanyl group is introduced to the quinoline ring.

    Formation of the Thioxotetrahydroimidazole Ring: This can be synthesized through cyclization reactions involving thiourea and appropriate aldehydes or ketones.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes for large-scale production. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.

    Purification Processes: Implementing efficient purification techniques such as recrystallization, chromatography, or distillation.

    Quality Control: Establishing stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-ACETYL-5-{(E)-1-[7-METHOXY-2-(PHENYLSULFANYL)-3-QUINOLYL]METHYLIDENE}-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the quinoline or imidazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of quinoline N-oxides.

    Reduction: Can result in the formation of reduced quinoline derivatives.

    Substitution: May yield various substituted quinoline or imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-ACETYL-5-{(E)-1-[7-METHOXY-2-(PHENYLSULFANYL)-3-QUINOLYL]METHYLIDENE}-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures.

    Thioxotetrahydroimidazole Derivatives: Compounds with similar thioxotetrahydroimidazole rings.

    Methoxyphenylsulfanyl Derivatives: Compounds with similar methoxyphenylsulfanyl groups.

Properties

Molecular Formula

C22H17N3O3S2

Molecular Weight

435.5 g/mol

IUPAC Name

(5E)-1-acetyl-5-[(7-methoxy-2-phenylsulfanylquinolin-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C22H17N3O3S2/c1-13(26)25-19(20(27)24-22(25)29)11-15-10-14-8-9-16(28-2)12-18(14)23-21(15)30-17-6-4-3-5-7-17/h3-12H,1-2H3,(H,24,27,29)/b19-11+

InChI Key

FWURTHCQVDZHHF-YBFXNURJSA-N

Isomeric SMILES

CC(=O)N1/C(=C/C2=C(N=C3C=C(C=CC3=C2)OC)SC4=CC=CC=C4)/C(=O)NC1=S

Canonical SMILES

CC(=O)N1C(=CC2=C(N=C3C=C(C=CC3=C2)OC)SC4=CC=CC=C4)C(=O)NC1=S

Origin of Product

United States

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